Allyl 3-O-benzyl-2-O-p-tolylsulfonyl-a-L-rhamnopyranoside
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Overview
Description
Allyl 3-O-benzyl-2-O-p-tolylsulfonyl-a-L-rhamnopyranoside is a complex organic compound with the molecular formula C23H28O7S and a molecular weight of 448.529 g/mol . This compound is notable for its unique structural features, which include an allyl group, a benzyl group, and a p-tolylsulfonyl group attached to an a-L-rhamnopyranoside backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-O-benzyl-2-O-p-tolylsulfonyl-a-L-rhamnopyranoside typically involves multiple steps, starting from readily available precursors. The process often includes the protection of hydroxyl groups, selective sulfonylation, and subsequent deprotection steps. Common reagents used in these reactions include benzyl chloride, p-toluenesulfonyl chloride, and allyl bromide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Allyl 3-O-benzyl-2-O-p-tolylsulfonyl-a-L-rhamnopyranoside can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The benzyl and allyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the sulfonyl group could produce sulfides .
Scientific Research Applications
Allyl 3-O-benzyl-2-O-p-tolylsulfonyl-a-L-rhamnopyranoside has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving carbohydrate chemistry and glycosylation processes.
Mechanism of Action
The mechanism of action of Allyl 3-O-benzyl-2-O-p-tolylsulfonyl-a-L-rhamnopyranoside involves its interaction with specific molecular targets. The allyl and benzyl groups can participate in various binding interactions, while the sulfonyl group can act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
Allyl 3-O-benzyl-2-O-p-toluenesulfonyl-a-L-rhamnopyranoside: A closely related compound with similar structural features.
Allyl 3-O-benzyl-2-O-methylsulfonyl-a-L-rhamnopyranoside: Differing by the presence of a methylsulfonyl group instead of a p-tolylsulfonyl group.
Properties
Molecular Formula |
C23H28O7S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(5-hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H28O7S/c1-4-14-27-23-22(30-31(25,26)19-12-10-16(2)11-13-19)21(20(24)17(3)29-23)28-15-18-8-6-5-7-9-18/h4-13,17,20-24H,1,14-15H2,2-3H3 |
InChI Key |
RLMTZCLXZGAZDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OCC=C)OS(=O)(=O)C2=CC=C(C=C2)C)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
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